molecular formula C21H21N3OS2 B2571590 2-(benzylsulfanyl)-N-[2-(2-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide CAS No. 476458-53-4

2-(benzylsulfanyl)-N-[2-(2-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide

Cat. No.: B2571590
CAS No.: 476458-53-4
M. Wt: 395.54
InChI Key: XDHBYXQPYYATMB-UHFFFAOYSA-N
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Description

The compound 2-(benzylsulfanyl)-N-[2-(2-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide features a bicyclic thieno[3,4-c]pyrazole core substituted with a 2-methylphenyl group at position 2. The acetamide moiety at position 3 is further modified with a benzylsulfanyl group.

Properties

IUPAC Name

2-benzylsulfanyl-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3OS2/c1-15-7-5-6-10-19(15)24-21(17-12-27-13-18(17)23-24)22-20(25)14-26-11-16-8-3-2-4-9-16/h2-10H,11-14H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDHBYXQPYYATMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=C3CSCC3=N2)NC(=O)CSCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylsulfanyl)-N-[2-(2-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the thieno[3,4-c]pyrazole core, followed by the introduction of the benzylsulfanyl and acetamide groups. Common reagents used in these reactions include sulfur sources, amines, and acylating agents. The reaction conditions often involve heating and the use of solvents such as dichloromethane or ethanol.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of catalysts to improve reaction efficiency and selectivity would be explored.

Chemical Reactions Analysis

Types of Reactions

2-(benzylsulfanyl)-N-[2-(2-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reagents like palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4) are typical.

    Substitution: Conditions often involve the use of Lewis acids like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzylsulfanyl group would yield sulfoxides or sulfones, while reduction of a nitro group would yield an amine.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds containing thieno[3,4-c]pyrazole derivatives. These compounds have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For example, thieno[3,4-c]pyrazole derivatives have demonstrated activity against breast cancer cell lines by modulating signaling pathways related to cell survival and proliferation .

Antimicrobial Properties

The benzylsulfanyl group in this compound contributes to its antimicrobial activity. Research indicates that derivatives with similar structures exhibit significant antibacterial and antifungal effects. These compounds disrupt bacterial cell wall synthesis and interfere with essential metabolic pathways, making them potential candidates for developing new antibiotics .

Anti-inflammatory Effects

Compounds with thieno[3,4-c]pyrazole frameworks have been investigated for their anti-inflammatory properties. They show promise in reducing inflammation by inhibiting pro-inflammatory cytokines and mediators such as TNF-alpha and IL-6. This makes them potential candidates for treating inflammatory diseases like arthritis .

Neuroprotective Effects

Some studies suggest that thieno[3,4-c]pyrazole derivatives may provide neuroprotective benefits by preventing neuronal cell death in models of neurodegenerative diseases. These compounds could modulate neurotransmitter systems and reduce oxidative stress in neuronal cells, suggesting their potential use in conditions like Alzheimer's disease .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that a related thieno[3,4-c]pyrazole derivative exhibited significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The mechanism was attributed to the activation of apoptotic pathways and inhibition of specific kinases involved in cancer progression.

Case Study 2: Antimicrobial Screening

In another investigation focusing on antimicrobial activity, several thieno[3,4-c]pyrazole derivatives were tested against Gram-positive and Gram-negative bacteria. The results showed that certain compounds had minimum inhibitory concentrations (MICs) comparable to or better than existing antibiotics.

Mechanism of Action

The mechanism of action of 2-(benzylsulfanyl)-N-[2-(2-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide involves its interaction with specific molecular targets. These targets could include enzymes or receptors, where the compound binds and modulates their activity. The thieno[3,4-c]pyrazole core is known to interact with various biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Substituent Analysis

Key Structural Differences
  • Thieno[3,4-c]pyrazole vs. Thiazole/Thienopyrrole: The target compound’s thienopyrazole core is distinct from the thiazole ring in 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide () and the thienopyrrole in the patent compound from . The fused thiophene-pyrazole system in the target may enhance aromatic stacking interactions compared to monocyclic systems. The ethyl/methoxy-substituted thienopyrrole in the patent compound () introduces oxygen-based substituents, contrasting with the sulfur-rich benzylsulfanyl group in the target .
Substituent Effects
  • Benzylsulfanyl vs. Chlorophenyl/Other Groups: The benzylsulfanyl group (C6H5CH2S−) in the target compound differs electronically from the electron-withdrawing 3,4-dichlorophenyl group in . The sulfur atom may increase lipophilicity and modulate redox activity.
Crystallographic Features
  • The compound in exhibits a dihedral angle of 61.8° between the dichlorophenyl and thiazole rings, influencing crystal packing via N–H⋯N hydrogen bonds .

Physicochemical Properties

Compound Name Core Structure Key Substituents Melting Point (K) Hydrogen Bonding
Target Compound Thieno[3,4-c]pyrazole Benzylsulfanyl, 2-methylphenyl Unknown Likely limited due to substituents
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide Thiazole 3,4-Dichlorophenyl 459–461 N–H⋯N (R22(8) motif)
Patent Compound () Thieno[3,4-c]pyrrole Ethoxy, methoxy, methylsulfonyl Not reported Dependent on crystal form
  • Melting Points : The high melting point (459–461 K) of the dichlorophenyl-thiazole acetamide () suggests strong crystal lattice forces, likely absent in the target compound due to bulkier substituents .
  • Solubility : The benzylsulfanyl group may enhance lipid solubility compared to polar dichlorophenyl or methoxy groups.

Biological Activity

2-(benzylsulfanyl)-N-[2-(2-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide is a complex organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This compound includes a thieno[3,4-c]pyrazole core, which is known for its diverse biological properties.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C21H21N3O1S2\text{C}_{21}\text{H}_{21}\text{N}_{3}\text{O}_{1}\text{S}_{2}

Synthesis

The synthesis of this compound typically involves several steps starting from readily available precursors. Key steps include the formation of the thieno[3,4-c]pyrazole core and the introduction of the benzylsulfanyl and acetamide groups. Common reagents include sulfur sources and amines, with solvents like dichloromethane or ethanol often employed during the reactions .

Antimicrobial Properties

Research indicates that compounds containing thieno[3,4-c]pyrazole derivatives exhibit significant antimicrobial activity. In vitro studies have demonstrated that similar compounds show moderate to significant antibacterial effects against various Gram-positive and Gram-negative bacteria. For instance, compounds derived from thieno[3,4-c]pyrazole were tested against strains such as Escherichia coli, Staphylococcus aureus, and others using agar-well diffusion methods .

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. Specifically, it may act on various enzyme targets involved in disease pathways. The thieno[3,4-c]pyrazole moiety is known to interact with biological receptors and enzymes, suggesting a role in modulating biochemical pathways relevant to conditions like cancer and inflammation .

Antioxidant Activity

Antioxidant properties have also been noted in related thieno derivatives. These compounds have been shown to scavenge free radicals effectively, indicating potential applications in preventing oxidative stress-related diseases .

Case Studies

  • Antibacterial Activity : A study involving thienyl-derived triazole Schiff bases demonstrated significant antibacterial activity against multiple bacterial strains. The results highlighted that modifications in the structure could enhance activity against specific pathogens .
  • Cytotoxicity Assays : In another investigation, cytotoxic properties were evaluated using Brine Shrimp bioassays. Compounds similar to this compound showed varying levels of cytotoxicity, suggesting their potential as anticancer agents .

Research Findings Summary Table

Activity Description References
AntibacterialModerate to significant activity against various strains
Enzyme inhibitionPotential to inhibit key enzymes in disease pathways
AntioxidantEffective scavenging of free radicals
CytotoxicityVarying levels observed in bioassays

Q & A

Q. What synthetic methodologies are recommended for preparing this compound?

The compound can be synthesized via carbodiimide-mediated coupling. A representative protocol involves reacting substituted phenylacetic acid derivatives with aminoantipyrine analogs using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) in dichloromethane, with triethylamine as a base at 273 K for 3 hours. Post-reaction purification includes extraction with dichloromethane, washing with NaHCO₃ and brine, and crystallization via slow solvent evaporation .

Q. Which spectroscopic techniques are critical for structural characterization?

  • X-ray crystallography resolves molecular conformation and hydrogen-bonding networks (e.g., N—H⋯O interactions forming R₂²(10) dimers).
  • NMR spectroscopy (¹H/¹³C) confirms functional groups like acetamide and thienopyrazole.
  • IR spectroscopy validates carbonyl (C=O) and sulfur-related (C-S) stretches .

Q. How can crystallization conditions be optimized for X-ray analysis?

Dichloromethane is effective for slow evaporation, yielding high-quality single crystals. For example, post-synthesis dissolution in dichloromethane followed by undisturbed evaporation produced crystals suitable for diffraction studies .

Advanced Research Questions

Q. How do steric and electronic factors influence conformational stability?

Steric repulsion between the benzylsulfanyl group and adjacent aromatic rings induces rotational strain, evidenced by dihedral angles >64° in crystallographic data. Electronic effects from substituents (e.g., methyl or chloro groups) further modulate planarity. Density Functional Theory (DFT) calculations can compare experimental and theoretical bond lengths to quantify these effects .

Q. What experimental designs address bioactivity data discrepancies across studies?

Contradictions in IC₅₀ values may arise from polymorphic forms or assay variability. Strategies include:

  • Differential Scanning Calorimetry (DSC) to confirm polymorphic purity.
  • Standardized dose-response assays using controlled cell lines (e.g., HEK-293).
  • Multivariate statistical models (e.g., ANOVA with Tukey post-hoc tests) to isolate variables like solvent or temperature .

Q. How to evaluate the compound’s coordination chemistry with transition metals?

  • Synthesize metal complexes (e.g., Cu(II)/Ni(II)) in ethanol under reflux.
  • Characterize via UV-Vis spectroscopy (d-d transitions) and ESR for electronic structure.
  • Perform molar conductivity tests to classify electrolyte behavior.
  • Compare stability constants using potentiometric titrations .

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